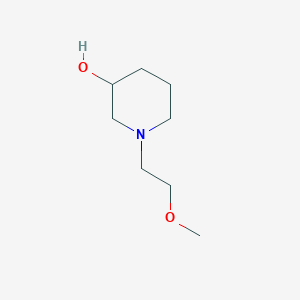
1-(2-Methoxyethyl)piperidin-3-ol
Descripción general
Descripción
“1-(2-Methoxyethyl)piperidin-3-ol” is a chemical compound with the molecular formula C8H17NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives, including “1-(2-Methoxyethyl)piperidin-3-ol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various substituted piperidines .
Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyethyl)piperidin-3-ol” consists of a piperidine ring with a methoxyethyl group attached to one of the carbon atoms and a hydroxyl group attached to another carbon atom . The InChI code for this compound is 1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(10)7-9/h8,10H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
“1-(2-Methoxyethyl)piperidin-3-ol” is a liquid at room temperature. It has a molecular weight of 159.23 .
Aplicaciones Científicas De Investigación
Photodynamic Antimicrobial Activity
1-(2-Methoxyethyl)piperidin-3-ol derivatives have been used in the synthesis of zinc phthalocyanine complexes. These complexes, when loaded into silica nanoparticles and modified with substances like ampicillin, have shown significant potential in photodynamic antimicrobial activity, especially against Staphylococcus aureus. The use of cationic complexes derived from these derivatives demonstrates the potential of 1-(2-Methoxyethyl)piperidin-3-ol in enhancing photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species and kill bacteria, fungi, and cancer cells (Magadla & Nyokong, 2020).
Analytical Toxicology
Although not directly related to the intrinsic properties of 1-(2-Methoxyethyl)piperidin-3-ol, the compound's structural analogs have been part of important research in analytical toxicology. For example, 2-methoxydiphenidine, a compound structurally similar to 1-(2-Methoxyethyl)piperidin-3-ol, has been analyzed for its presence and concentration in forensic cases. These studies underscore the broader significance of understanding the chemical properties and biological interactions of similar compounds (Elliott et al., 2015).
NMDA Receptor Antagonists
1-(2-Methoxyethyl)piperidin-3-ol derivatives have been utilized in the design and synthesis of compounds with potential as NMDA receptor antagonists. These compounds are valuable in neurological research and could contribute to treatments for conditions like Alzheimer's disease, neuropathic pain, and some psychiatric disorders (Tewes et al., 2010).
Organic Synthesis and Medicinal Chemistry
The compound and its derivatives are involved in complex chemical reactions used in organic synthesis and pharmaceutical research. For instance, they participate in reactions with boron(III) bromide, leading to ring contraction in piperidines, a reaction with implications in synthesizing various medicinal and organic compounds (Tehrani et al., 2000).
Safety And Hazards
The safety data sheet for “1-(2-Methoxyethyl)piperidin-3-ol” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Direcciones Futuras
Piperidine derivatives, including “1-(2-Methoxyethyl)piperidin-3-ol”, continue to be of interest in the field of drug discovery due to their presence in a wide range of pharmaceuticals and their diverse pharmacological activities . Future research will likely focus on developing new synthesis methods for piperidine derivatives, exploring their biological activities, and optimizing their pharmacological properties .
Propiedades
IUPAC Name |
1-(2-methoxyethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(10)7-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLSYUDDYUGXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



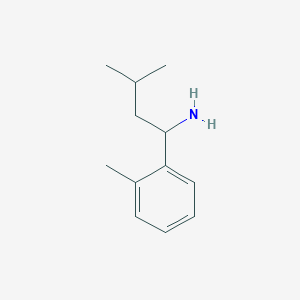
![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)
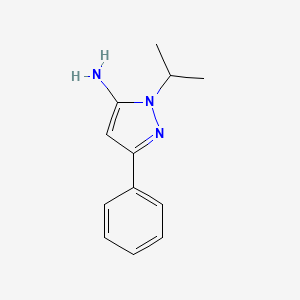
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)
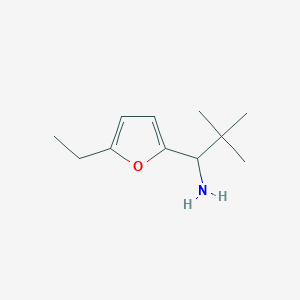



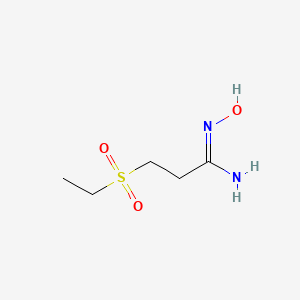
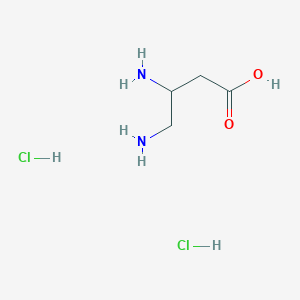
![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)
![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)

![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)